GSK2837808A

Cancer Metabolism LDHA Inhibition Biochemical Assay

Researchers relying on legacy LDHA inhibitors like oxamate or FX-11 face millimolar IC50 values and confounding off-target effects that undermine metabolic study reproducibility. GSK2837808A solves this with sub-nanomolar potency (IC50 1.9-2.6 nM for hLDHA) and clean selectivity-no activity against 32 off-targets at 10 µM. • Achieves lactate suppression at EC50 400-600 nM in Snu398 & HepG2 cells. • Enables precise Seahorse XF and metabolomics workflows without the variability of high-concentration tool compounds. Supplied ≥98% pure, stored at -20°C, with rapid global delivery for acute in vitro and pharmacodynamic studies.

Molecular Formula C31H25F2N5O7S
Molecular Weight 649.6258
CAS No. 1445879-21-9
Cat. No. B607809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2837808A
CAS1445879-21-9
SynonymsGSK2837808A;  GSK-2837808A;  GSK 2837808A;  GSK2837808;  GSK-2837808;  GSK 2837808.
Molecular FormulaC31H25F2N5O7S
Molecular Weight649.6258
Structural Identifiers
SMILESCOC1=NC(=NC=C1C2=CC3=NC=C(C(=C3C=C2)NC4=CC(=CC(=C4)C(=O)O)OC5=CC(=CC(=C5)F)F)S(=O)(=O)NC6CC6)OC
InChIInChI=1S/C31H25F2N5O7S/c1-43-29-25(14-35-31(37-29)44-2)16-3-6-24-26(9-16)34-15-27(46(41,42)38-20-4-5-20)28(24)36-21-7-17(30(39)40)8-22(13-21)45-23-11-18(32)10-19(33)12-23/h3,6-15,20,38H,4-5H2,1-2H3,(H,34,36)(H,39,40)
InChIKeyRZBCPMYJIARMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK2837808A (CAS 1445879-21-9): A High-Potency, NADH-Competitive LDHA Inhibitor for Preclinical Cancer Metabolism Research


GSK2837808A is a quinoline 3-sulfonamide derivative that functions as a potent, reversible, and cell-permeable lactate dehydrogenase A (LDHA) inhibitor [1]. It acts as an NADH-competitive inhibitor, with reported IC50 values ranging from 1.9 to 2.6 nM against recombinant human LDHA and 14 to 43 nM against LDHB in cell-free assays . The compound is primarily utilized as a research tool to interrogate the role of LDHA in the Warburg effect, cancer cell metabolism, and glycolysis-dependent pathologies [2].

Why GSK2837808A Cannot Be Substituted with Other LDHA Inhibitors: A Quantitative Basis for Procurement


Generic substitution among LDHA inhibitors is scientifically unsound due to profound quantitative disparities in their biochemical potency, mechanism of action, and cellular target engagement. For instance, while GSK2837808A exhibits a Ki in the low nanomolar range and acts as an NADH-competitive inhibitor, legacy tool compounds like oxamate require millimolar concentrations (e.g., 10-20 mM) to achieve comparable cellular effects [1][2]. Similarly, the commonly used FX-11, despite being an NADH-competitive inhibitor, displays a Ki of 8 μM, which is over 3000-fold less potent than GSK2837808A, necessitating much higher working concentrations that increase the risk of off-target effects and confounding experimental outcomes . Therefore, substituting GSK2837808A with a less potent or mechanistically distinct LDHA inhibitor fundamentally alters the experimental conditions and compromises the interpretability of metabolic studies [3].

Quantitative Evidence Guide for GSK2837808A: Comparative Potency, Selectivity, and Functional Differentiation from Key LDHA Inhibitors


Biochemical Potency: GSK2837808A Exhibits >3000-Fold Greater Affinity for LDHA Compared to FX-11

In direct biochemical assays, GSK2837808A demonstrates significantly greater potency against recombinant human LDHA compared to the widely used tool compound FX-11. GSK2837808A inhibits LDHA with an IC50 of 2.6 nM , whereas FX-11 has a reported Ki of 8 μM . This translates to a >3000-fold difference in inhibitory potency at the target level. Furthermore, GSK2837808A exhibits high selectivity over LDHB, with an IC50 of 43 nM, resulting in a selectivity ratio of approximately 16.5-fold . In contrast, FX-11 has a reported Ki of 50 nM for the LDHA subunit M, but with less selectivity over LDHB . This vast difference in potency mandates the use of substantially lower concentrations of GSK2837808A to achieve comparable target engagement, thereby minimizing the potential for off-target effects.

Cancer Metabolism LDHA Inhibition Biochemical Assay Enzyme Kinetics

Cellular Efficacy: GSK2837808A Achieves Profound Lactate Inhibition at Nanomolar Concentrations vs. Millimolar Oxamate

In cellular models, GSK2837808A rapidly and profoundly inhibits lactate production rates in multiple cancer cell lines, including hepatocellular (Snu398, HepG2) and breast carcinomas [1]. The effective concentration (EC50) for lactate inhibition in Snu398 cells is 400 nM, with complete inhibition achieved at sub-micromolar concentrations . In stark contrast, the legacy LDHA inhibitor oxamate (sodium oxamate) requires concentrations of 10-20 mM to achieve comparable metabolic effects in similar experimental systems [2][3]. This represents a >25,000-fold difference in the required working concentration. For instance, in FGFR-driven lung cancer cells (NCI-H1581), GSK2837808A at 20 μM for 6 hours modulates oxygen consumption rate (OCR) and ATP production, whereas oxamate is used at 10 mM [4]. The extreme difference in effective concentration highlights the impracticality of using oxamate as a substitute for GSK2837808A in most cellular metabolism studies.

Cancer Metabolism Glycolysis Lactate Production Seahorse Assay

Metabolic Reprogramming: GSK2837808A Differentially Modulates OCR and ECAR with Defined EC50 Values

GSK2837808A's inhibition of LDHA leads to a well-characterized metabolic shift from glycolysis to oxidative phosphorylation, quantifiable via Seahorse extracellular flux analysis. In Snu398 hepatocellular carcinoma cells, GSK2837808A increases mitochondrial oxygen consumption rate (OCR) with an EC50 of 500 nM and decreases extracellular acidification rate (ECAR), a proxy for glycolysis, with an EC50 of 600 nM [1]. This is a direct consequence of LDHA inhibition. In contrast, less potent inhibitors like FX-11, while capable of reducing ECAR, are typically used at concentrations of 10-20 μM in such assays due to their lower potency . For example, in AML cells (NB4 and HL60), 10 μM GSK2837808A significantly reduces basal ECAR, whereas 20 μM FX-11 is required to observe a comparable effect [2]. This quantitative difference in the concentration required to shift metabolic flux is crucial for experiments where maintaining drug concentrations within a non-toxic, on-target range is paramount.

Metabolic Flux Seahorse Analysis Mitochondrial Respiration Glycolytic Switch

Target Engagement Profile: Broad Kinase Panel Selectivity Confirms LDHA Specificity

A critical differentiator for GSK2837808A is its extensive characterization for off-target activity. In a broad panel of 32 diverse enzymes, receptors, and ion channels, GSK2837808A at a concentration of 10 µM demonstrated no significant inhibition of any off-target, confirming its high specificity for the LDHA/B isoforms . This is in stark contrast to many other LDHA inhibitors, such as gossypol (AT-101), which is known to have a broad spectrum of off-target activities, including Bcl-2 family proteins [1]. Similarly, the clinically tested FX-11, while selective for LDHA, has not been profiled as extensively in the public domain. This well-documented, clean selectivity profile is essential for researchers who need to attribute observed biological effects directly to LDHA inhibition rather than confounding off-target activities. The data provide a high degree of confidence that phenotypic changes observed upon treatment with GSK2837808A are due to on-target pharmacology.

Target Selectivity Kinase Profiling Off-Target Effects Assay Development

In Vivo Pharmacokinetics: Rapid Clearance and Poor Oral Bioavailability Define GSK2837808A as a Strictly In Vitro/Vivo Research Tool

The pharmacokinetic (PK) profile of GSK2837808A is a critical differentiator that informs its appropriate use. Following intravenous (IV) infusion in rats at 0.25 mg/kg, the clearance rate is 69 mL/minute/kg, which exceeds the animal's liver blood flow, indicating extensive extra-hepatic clearance . Furthermore, oral administration of high doses (50 mg/kg in rats, 100 mg/kg in mice) results in blood compound levels that are at or below the detection limit of 2.5 ng/mL, demonstrating extremely poor oral bioavailability . This is in contrast to other LDHA inhibitors under development, such as CHK-336, which are specifically designed for oral bioavailability and liver targeting . For example, CHK-336 is a potent, orally active, liver-targeted LDH inhibitor with an IC50 of 0.4 nM in human enzyme assays . The PK properties of GSK2837808A firmly establish it as a tool compound intended for acute in vitro experiments or short-term in vivo studies via IV administration, and it is unsuitable for chronic oral dosing studies. This is a primary reason the compound remains a preclinical research reagent and has not advanced to clinical development.

Pharmacokinetics ADME In Vivo Studies Tool Compound

Optimal Research Applications for GSK2837808A: Defined by Potency, Selectivity, and PK Constraints


In Vitro Cancer Metabolism Studies: Interrogating the Warburg Effect and Glycolytic Flux

Given its sub-nanomolar potency against LDHA and well-characterized metabolic effects, GSK2837808A is ideally suited for acute in vitro studies investigating cancer cell metabolism. Its ability to rapidly inhibit lactate production and shift metabolism toward oxidative phosphorylation at low concentrations (EC50 400-600 nM) makes it a precise tool for Seahorse XF assays and metabolomics studies in cell lines like Snu398 and HepG2 . This application is directly supported by the quantitative differences in cellular efficacy compared to oxamate and FX-11 (Section 3, Evidence Items 2 & 3).

Acute In Vivo Pharmacodynamic Studies via Intravenous Administration

The high clearance rate (69 mL/min/kg in rats) and poor oral bioavailability (Section 3, Evidence Item 5) define GSK2837808A as a compound for acute, short-term in vivo studies . It is appropriate for experiments requiring a rapid, transient inhibition of LDHA, such as pharmacodynamic biomarker assessment following a single intravenous bolus. Researchers have successfully used this approach to investigate the role of lactate in hypothalamic inflammation and vessel growth [1][2]. However, it is unsuitable for chronic dosing or oral efficacy models.

Target Validation and Signaling Pathway Deconvolution in LDHA-Dependent Cell Models

The extensive selectivity profiling of GSK2837808A, showing no activity against 32 off-targets at 10 µM (Section 3, Evidence Item 4), makes it a high-confidence tool for target validation studies . Researchers can attribute observed biological effects—such as changes in PKM2 activity, apoptosis induction, or hyaluronan synthase 2 (HAS2) expression—directly to LDHA inhibition [3][4]. This is in contrast to less selective tool compounds like oxamate or gossypol, where off-target effects often confound data interpretation.

Ex Vivo and Primary Cell Metabolic Profiling for Immunometabolism Research

GSK2837808A is a useful agent for immunometabolism research, particularly in ex vivo experiments with primary cells or tissue explants . Its ability to decrease glycolysis and enhance mitochondrial oxygen consumption at defined, low concentrations is valuable for studying metabolic reprogramming in immune cells, such as monocytes or synovial fibroblasts . The compound's defined EC50 values for OCR and ECAR modulation (500 nM and 600 nM, respectively) provide a quantitative benchmark for experimental design and interpretation .

Technical Documentation Hub

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